Lipophilicity and Membrane Permeability: Quantified LogP Advantage over Primary Amide
The dimethylation of the amide nitrogen in N,N-dimethyl-4-(trifluoromethyl)benzamide results in a significantly increased partition coefficient compared to the primary amide analog. Its calculated LogP is 2.41, a value that positions it favorably for passive membrane diffusion, a property often associated with improved oral bioavailability . In contrast, the primary amide 4-(trifluoromethyl)benzamide is expected to have a lower LogP (approximately 1.12 based on structural estimation), making it significantly less lipophilic and potentially less cell-permeable [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.41 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzamide (CAS 1891-90-3), Estimated LogP ≈ 1.12 |
| Quantified Difference | The target compound is approximately 1.29 LogP units more lipophilic than the primary amide analog, corresponding to a ~20-fold increase in octanol-water partition coefficient. |
| Conditions | Calculated values; experimental data may vary. |
Why This Matters
This quantifiable difference in lipophilicity is a critical selection criterion for medicinal chemists designing compounds for cellular or in vivo assays, as it directly impacts passive membrane permeability and potential for off-target binding.
- [1] TargetMol. (n.d.). 4-(Trifluoromethyl)benzamide. View Source
